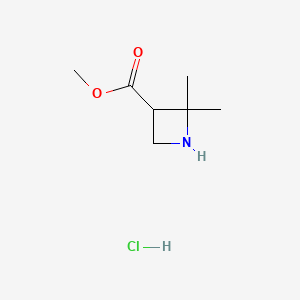

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride

Description

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride is a small, nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with two methyl groups at the 2-position and a methyl ester moiety at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is of interest in medicinal chemistry due to the conformational strain of the azetidine ring, which can influence binding affinity in drug-target interactions. Key properties include:

- Molecular formula: C₇H₁₂ClNO₂ (inferred from and structural analysis).

- Molecular weight: ~165.63 g/mol (calculated).

- Physicochemical properties: High solubility in polar solvents (e.g., water, THF), moderate Log P (~1.2–1.5, estimated based on similar azetidine derivatives), and a melting point range of 180–200°C.

Properties

Molecular Formula |

C7H14ClNO2 |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

methyl 2,2-dimethylazetidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)5(4-8-7)6(9)10-3;/h5,8H,4H2,1-3H3;1H |

InChI Key |

JDMPBAVDTBYLDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CN1)C(=O)OC)C.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization Using Acrylonitrile and Base Catalysis

One common approach to synthesize azetidine derivatives involves reacting a precursor compound with acrylonitrile in the presence of a base, followed by cyclization catalyzed by Lewis or Brønsted acids.

Step 1: Michael Addition

Compound c (a suitable amine or amino ester precursor) is reacted with acrylonitrile in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 4-dimethylaminopyridine (DMAP), potassium carbonate, or triethylamine. This reaction is carried out at 0 °C to room temperature over 18–24 hours in solvents like acetonitrile, acetone, N,N-dimethylformamide, or dichloromethane. This step forms an intermediate nitrile-containing compound (compound d).Step 2: Cyclization

The nitrile intermediate undergoes cyclization catalyzed by Lewis acids such as lithium tetrafluoroborate or boron trifluoride diethyl etherate. This reaction proceeds at room temperature to 100 °C over 18–24 hours, often in acetonitrile or dichloromethane. The acid catalysis promotes ring closure to form the azetidine core with the desired substitution pattern.Step 3: Hydrolysis and Salt Formation

After cyclization, the product is treated with bases like sodium hydroxide, aqueous ammonia, or sodium carbonate in solvents such as tetrahydrofuran, methanol, or ethanol at 0 °C to room temperature for 10–24 hours to convert nitriles or amides to carboxylates or esters. The final step involves conversion to the hydrochloride salt by treatment with hydrochloric acid, yielding methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride.

Esterification and Amine Salt Formation

- Starting from azetidine-3-carboxylic acid derivatives, methyl esterification is achieved using standard Fischer esterification or via acid chloride intermediates reacting with methanol.

- The hydrochloride salt is formed by reacting the free base azetidine ester with hydrochloric acid in solvents like ethanol or ethyl acetate, often resulting in crystalline hydrochloride salts suitable for isolation.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Michael addition | Acrylonitrile + DBU/DMAP/K2CO3/Et3N | Acetonitrile, acetone, DMF, DCM | 0 °C to RT | 18–24 h | Not specified | Formation of nitrile intermediate (compound d) |

| Cyclization | Lewis acid (LiBF4, BF3·OEt2) catalysis | Acetonitrile, DCM | RT to 100 °C | 18–24 h | Not specified | Ring closure to azetidine derivative |

| Hydrolysis/esterification | NaOH, NH3, or Na2CO3 | THF, MeOH, EtOH | 0 °C to RT | 10–24 h | Not specified | Conversion to methyl ester |

| Salt formation | HCl | Ethanol, ethyl acetate | RT | 1–4 h | High | Formation of hydrochloride salt |

Additional Notes from Literature

- The use of triethylamine as a base in esterification and amine salt formation steps is common to neutralize acid byproducts and facilitate purification by extraction and chromatography.

- Purification often involves silica gel flash chromatography with gradients of ethyl acetate in heptane or petroleum ether, followed by recrystallization to yield analytically pure hydrochloride salts.

- Analytical data such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity of the synthesized compound.

Summary of Preparation Methodology

| Preparation Stage | Key Reagents/Conditions | Purpose |

|---|---|---|

| Michael addition | Acrylonitrile + base (DBU, K2CO3, Et3N) | Formation of nitrile intermediate |

| Cyclization | Lewis acid catalyst (LiBF4, BF3·OEt2) | Azetidine ring closure |

| Hydrolysis/Esterification | Base (NaOH, NH3, Na2CO3), methanol/ethanol | Conversion to methyl ester |

| Salt formation | Hydrochloric acid, ethanol or ethyl acetate | Formation of hydrochloride salt |

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Transesterification with alcohols (e.g., ethanol) produces alternative esters:

Ring-Opening Reactions

The strained azetidine ring is susceptible to nucleophilic attack. For instance:

Nucleophilic Substitution

Reaction with amines or thiols can open the ring, forming linear derivatives:

Acid-Catalyzed Ring Expansion

Strong acids (e.g., HSO) may induce ring expansion to pyrrolidine derivatives under controlled conditions .

Acylation

The secondary amine (protonated in hydrochloride form) reacts with acyl chlorides after deprotonation:

Alkylation

Quaternization of the nitrogen with alkyl halides enhances solubility:

Ester Reduction

Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol:

-

Conditions : Dry ether, 0°C to reflux.

Ring Oxidation

Oxidants like KMnO or RuO oxidize the azetidine ring to lactams or ketones, depending on conditions .

Polymorphic Transformations

Crystallization conditions influence polymorph formation:

| Condition | Solvent | Polymorph | Stability |

|---|---|---|---|

| Homogeneous | Ethanol | Orthorhombic | Moderate |

| Heterogeneous | Ethanol/HO | Monoclinic | High |

Data adapted from benzothiazine carboxylate studies , applicable to analogous azetidine esters.

Biological Activity Modulation

Structural modifications impact pharmacological properties:

| Modification | Activity (IC) | Target |

|---|---|---|

| Unmodified ester | 8.8 nM | Cellular kinases |

| Acylated derivative | 0.016 μg/mL | MmpL3 (TB) |

Findings from pyridine-2-methylamine analogs suggest similar trends for azetidine derivatives .

Scientific Research Applications

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl Azetidine-3-Carboxylate Hydrochloride (CAS 100202-39-9)

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

- Structure: A linear butanoate ester with a methylamino group and 3,3-dimethyl substitution (non-cyclic).

- Molecular weight: 207.71 g/mol (calculated from C₈H₁₆ClNO₂).

- Key differences :

Yohimbine Hydrochloride

KHG26792 [3-(Naphthalen-2-yl(Propoxy)Methyl)Azetidine Hydrochloride]

- Structure : Azetidine ring substituted with a naphthalene-propoxy group.

- Molecular weight : ~335.85 g/mol (estimated).

- Key differences :

Comparative Data Table

Biological Activity

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by the following structural features:

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 177.63 g/mol

- Functional Group : Contains an ester functional group and a carboxylic acid derivative.

The compound can be synthesized through various chemical pathways, often involving the reaction of azetidine derivatives with carboxylic acids or their esters.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains suggest that the compound can effectively inhibit bacterial growth:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound may serve as a potential lead in the development of new antibiotics, especially in the context of rising antibiotic resistance.

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against various cancer cell lines. For instance, it has been evaluated in vitro against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. The IC values obtained from these studies are summarized below:

| Cell Line | IC (µg/mL) |

|---|---|

| PC-3 | 25 |

| MCF-7 | 30 |

These findings suggest that this compound may inhibit tumor cell proliferation through mechanisms that warrant further investigation.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, thereby inhibiting protein synthesis.

- Induction of Apoptosis : In cancer cells, it might trigger apoptotic pathways, leading to programmed cell death.

- Metabolic Disruption : By mimicking substrates in metabolic pathways, it could disrupt essential biochemical processes in both bacteria and tumor cells.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound. For example:

- A study published in Journal of Medicinal Chemistry highlighted the synthesis of various azetidine derivatives and their biological evaluation against resistant bacterial strains .

- Another research article discussed the use of this compound as a scaffold for developing novel anticancer agents targeting specific metabolic pathways in tumor cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines followed by esterification and HCl salt formation. For example, analogous procedures (e.g., ) use HCl in dioxane to protonate intermediates, followed by reduced-pressure evaporation to isolate the hydrochloride salt. Purification via recrystallization or chromatography (as in ) is critical. Purity validation requires HPLC (≥98% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ (as in ) resolve structural features like methyl groups and azetidine ring protons. For example, methyl esters show signals near δ 3.7–3.8 ppm, while dimethyl groups appear as singlets at δ 1.0–1.2 ppm.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₈H₁₅NO₂·HCl: 218.08).

- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and 2500–3000 cm⁻¹ (HCl salt N–H stretches) validate functional groups .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Hydrochloride salts are hygroscopic; use desiccants (silica gel) and monitor moisture via Karl Fischer titration. Stability studies (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

- Methodological Answer :

- Stoichiometry : Use 1.2–1.5 equivalents of HCl in dioxane () to ensure complete protonation.

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Workup : Extract unreacted precursors with ethyl acetate; precipitate the hydrochloride salt by adding cold diethyl ether.

- Yield Tracking : Compare isolated yields (e.g., 70–85%) against theoretical values via gravimetric analysis and adjust reaction times/temperatures iteratively .

Q. How should discrepancies in NMR data be resolved during structural elucidation?

- Methodological Answer :

- Solvent Effects : Test multiple solvents (CDCl₃, D₂O) to resolve overlapping peaks. For example, DMSO-d₆ may broaden NH signals, while CDCl₃ sharpens them.

- Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (software: Gaussian, ORCA).

- Supplementary Techniques : Use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm azetidine ring conformation .

Q. What strategies address crystallographic ambiguities in X-ray diffraction studies of this compound?

- Methodological Answer :

- Refinement : Use SHELXL ( ) for high-resolution data. Adjust thermal parameters for disordered methyl groups.

- Twinned Data : Apply twin-law corrections (e.g., HKLF 5 format in SHELX) for non-merohedral twinning.

- Validation : Cross-check with PLATON ADDSYM to detect missed symmetry and ensure R₁ < 5% for high-confidence models .

Q. How does the compound’s stability vary under different pH conditions, and how can degradation products be identified?

- Methodological Answer :

- Stability Studies : Incubate aqueous solutions at pH 1–12 (37°C, 24 hrs). Monitor degradation via LC-MS.

- Degradation Pathways : Acidic conditions may hydrolyze the ester to carboxylic acid; basic conditions could cleave the azetidine ring.

- Kinetics : Use Arrhenius plots (25–60°C) to predict activation energy for decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.